1-(Methylsulfonyl)piperidine-4-sulfonyl chloride
Overview
Description
1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H12ClNO4S2 It is widely used in various scientific research fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It is also used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
1-(Methylsulfonyl)piperidine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonyl-containing compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
Comparison with Similar Compounds
Piperidine-1-sulfonyl chloride: Similar in structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)piperidine-4-carbaldehyde: Contains an aldehyde group instead of the sulfonyl chloride group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of the piperidine ring.
Uniqueness: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is unique due to its dual sulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-methylsulfonylpiperidine-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-6(3-5-8)14(7,11)12/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGPUVSPSYYYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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